Pralatrexate, (R)-
Overview
Description
Pralatrexate, also known as ®-Pralatrexate, is an antineoplastic agent used for the treatment of relapsed or refractory peripheral T-cell lymphoma . It is a folate analog metabolic inhibitor that competitively inhibits dihydrofolate reductase . Pralatrexate is designed to have a higher affinity for the reduced folate carrier, a protein that is overexpressed in malignant cells and is upregulated by oncogenes .
Molecular Structure Analysis
Pralatrexate has the chemical formula C23H23N7O5 and a molecular weight of 477.480 . It is a folate analog, meaning it has a structure similar to that of folate, allowing it to interact with the same cellular machinery .Chemical Reactions Analysis
Pralatrexate is a folate analog that inhibits folate metabolism, thus impeding the synthesis of amino acids and nucleic acid . It competes for enzymatic processing by folyopolyglutamate synthase (FPGS) with folate to increase cellular retention . The resistance mechanisms of Pralatrexate were associated with reduced cellular uptake of Pralatrexate and/or overexpression of DNMT3B .Scientific Research Applications
Treatment of Peripheral T-Cell Lymphoma
Pralatrexate has been studied for its efficacy in treating peripheral T-cell lymphoma (PTCL). A phase I/II study in Japanese patients with relapsed or refractory PTCL demonstrated that pralatrexate, along with vitamin B12 and folic acid supplementation, was generally well-tolerated and effective, showing promising objective response rates (Maruyama et al., 2017).
Combination Therapy for T-Cell Lymphoid Malignancies
Research has shown that pralatrexate can be synergistic with other drugs, such as the proteasome inhibitor bortezomib, in treating T-cell lymphoid malignancies. This combination has been observed to induce potent apoptosis and caspase activation across various T-lymphoma cell lines, suggesting its potential as a platform for T-cell malignancy treatments (Marchi et al., 2010).
Application in Solid Tumors
Pralatrexate has been tested in combination with other chemotherapeutic agents, such as paclitaxel and docetaxel, for its application in treating advanced solid tumors. A phase 1 study indicated that pralatrexate, in combination with these agents, was well-tolerated and showed signs of efficacy against non-small-cell lung cancer (Azzoli et al., 2007).
Induction of Tumor Cell Apoptosis in Cutaneous T-Cell Lymphoma
Pralatrexate has been found to induce apoptosis in tumor cells in cases of cutaneous T-cell lymphoma. This observation suggests its potential in treating skin-related manifestations of lymphoma, as shown in a patient with adult T-cell lymphoma/leukemia (Marneros et al., 2009).
Combination with Gemcitabine in Lymphoproliferative Malignancies
A Phase 1/2A study investigated the combination of pralatrexate and gemcitabine in patients with relapsed or refractory lymphoproliferative malignancies. This combination was found to be safely administered and showed encouraging activity in heavily pre-treated, refractory lymphomas (Horwitz et al., 2008).
Sequential Administration with Fluorouracil
In a phase 1 clinical trial, the sequential administration of pralatrexate followed by a 48-hour infusion of 5-fluorouracil every other week was investigated in adult patients with solid tumors. This study explored the synergistic potential of these two drugs in treating various malignancies (Grem et al., 2015).
PROPEL Study in Peripheral T-Cell Lymphoma
The PROPEL study, a pivotal Phase 2 trial, evaluated the safety and efficacy of pralatrexate with vitamin B12 and folic acid supplementation in patients with relapsed or refractory PTCL. This study represents a significant step in understanding the drug's effectiveness in this specific lymphoma subtype (O’Connor et al., 2008).
Review of Pralatrexate's Efficacy and Broad Application
A systematic review of pralatrexate’s applications highlighted its efficacy in not only PTCL but also in other forms of cancer, such as cutaneous T-cell lymphoma and extranodal natural killer (NK)/T-cell lymphoma. The review also discussed pralatrexate's pharmacokinetics and clinical phase studies (Altınay et al., 2022).
Development and Pharmacology of Pralatrexate
The development and pharmacology of pralatrexate have been detailed, describing its journey from bench to bedside. This includes its classification as an antifolate and its FDA approval for PTCL treatment (Zain & Marchi, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Pralatrexate is being studied for other types of lymphoma and solid malignancy such as non-small-cell lung cancer, breast cancer, and bladder cancer . Future combination therapies could include the EZH2 inhibitor tazemetostat and chemotherapies or antibodies . The combination of DAC and Pralatrexate exhibited synergistic activity, and thus, this approach might improve the clinical efficacy of Pralatrexate .
properties
IUPAC Name |
(2S)-2-[[4-[(2R)-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSBUKJUDHAQEA-ZBFHGGJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@H](CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031315 | |
Record name | Pralatrexate, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pralatrexate, (R)- | |
CAS RN |
1320211-70-8 | |
Record name | Pralatrexate, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1320211708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pralatrexate, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRALATREXATE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CY33O2XLX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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